molecular formula C12H9ClN6 B2497148 (E)-6-(2-(2-chlorobenzylidene)hydrazinyl)-9H-purine CAS No. 537667-55-3

(E)-6-(2-(2-chlorobenzylidene)hydrazinyl)-9H-purine

Cat. No. B2497148
CAS RN: 537667-55-3
M. Wt: 272.7
InChI Key: HLPIXGXGPWOVGL-BLLMUTORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-6-(2-(2-chlorobenzylidene)hydrazinyl)-9H-purine, also known as BCH, is a synthetic compound that has been widely used in scientific research. It belongs to the family of purine derivatives and has been studied for its potential applications in cancer treatment, antiviral therapy, and neuroscience research.

Scientific Research Applications

Tautomerism and Molecular Interactions

The study of nucleic acid bases, including purines, has shown that tautomerism—a chemical phenomenon where compounds with the same formula can exist in multiple structural forms—plays a significant role in molecular biology. For instance, changes in tautomeric equilibria can significantly affect the stability and interactions of nucleic acid bases, potentially leading to spontaneous mutations. Research by Person et al. (1989) provides insights into how environmental interactions can alter the stability of purine tautomers, which has implications for understanding genetic fidelity and mutation rates (Person et al., 1989).

Inhibition of Purine-utilizing Enzymes

Purine-utilizing enzymes (PUEs) play a critical role in the metabolism of nitrogen-containing bases, affecting various diseases including malaria, cancer, and autoimmune disorders. The research by Chauhan and Kumar (2015) on bioactive fused heterocycles, including purine derivatives, highlights the potential of these compounds in inhibiting PUEs. This opens avenues for therapeutic applications in treating diseases associated with purine metabolism (Chauhan & Kumar, 2015).

Therapeutic Potential and Drug Design

The structural similarity of (E)-6-(2-(2-chlorobenzylidene)hydrazinyl)-9H-purine to natural purines suggests its potential in drug design, particularly as an antimetabolite in cancer therapy. The design of benzimidazole derivatives, which resemble the purine structure, has been explored for anticancer agents. This approach leverages the structural features of purines to develop compounds that can intercalate into DNA, inhibit enzymes, or disrupt critical cellular processes involved in cancer progression. Akhtar et al. (2019) provide a comprehensive review of benzimidazole hybrids, including purine analogs, illustrating their anticancer potential through various mechanisms of action (Akhtar et al., 2019).

Future Directions

The compound and its metal complexes have shown promising antimicrobial and cytotoxic activities . Future research could focus on further exploring these properties and potentially developing them into effective treatments for various diseases.

properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN6/c13-9-4-2-1-3-8(9)5-18-19-12-10-11(15-6-14-10)16-7-17-12/h1-7H,(H2,14,15,16,17,19)/b18-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPIXGXGPWOVGL-BLLMUTORSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC=NC3=C2NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NC=NC3=C2NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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